molecular formula C21H30N4O3 B4846110 2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide

2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide

Cat. No. B4846110
M. Wt: 386.5 g/mol
InChI Key: LVMUTPZRGOUDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DAPTA and is known for its ability to bind to HIV-1 envelope glycoprotein and block viral entry into host cells.

Mechanism of Action

DAPTA works by binding to the HIV-1 envelope glycoprotein and preventing the virus from entering host cells. The binding of DAPTA to the envelope glycoprotein disrupts the conformational changes required for viral entry, thereby inhibiting the virus from infecting host cells.
Biochemical and Physiological Effects:
DAPTA has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on the immune system or other physiological functions. DAPTA has also been shown to have a long half-life, making it a potential candidate for the development of long-acting anti-HIV-1 drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAPTA is its potential for the development of long-acting anti-HIV-1 drugs. Its long half-life and low toxicity make it an attractive candidate for the development of such drugs. However, one of the major limitations of DAPTA is its high cost of synthesis, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the research and development of DAPTA. One potential direction is the development of long-acting anti-HIV-1 drugs based on DAPTA. Another potential direction is the use of DAPTA in the development of other viral entry inhibitors for different viruses. Additionally, further research is needed to understand the mechanism of action of DAPTA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide, commonly known as DAPTA, is a synthetic compound with potential applications in various fields of scientific research. Its ability to bind to the HIV-1 envelope glycoprotein and block viral entry into host cells makes it a promising candidate for the development of anti-HIV-1 drugs. Further research is needed to fully understand the mechanism of action of DAPTA and its potential applications in other fields of scientific research.

Scientific Research Applications

DAPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DAPTA is in the development of HIV-1 entry inhibitors. DAPTA has been shown to bind to the HIV-1 envelope glycoprotein and block viral entry into host cells, making it a potential candidate for the development of anti-HIV-1 drugs.

properties

IUPAC Name

2-[1-[2-(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-15-10-16(2)13-24(12-15)14-20(27)25-9-8-22-21(28)18(25)11-19(26)23-17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3,(H,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMUTPZRGOUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3,5-dimethylpiperidin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide
Reactant of Route 3
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide
Reactant of Route 4
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide
Reactant of Route 5
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide
Reactant of Route 6
2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide

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